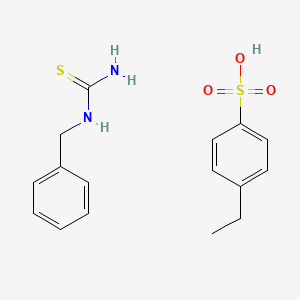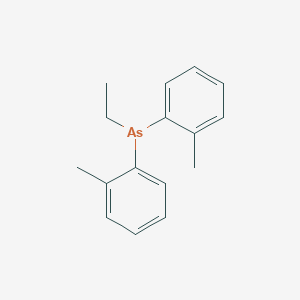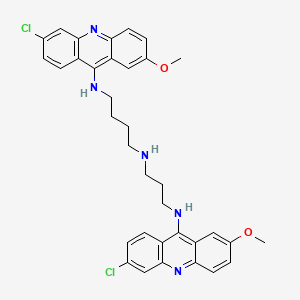
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-: is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes acridine moieties and a butanediamine backbone. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivatives, which are then linked to the butanediamine backbone through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the functional groups introduced.
科学研究应用
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various proteins, affecting their function and leading to cellular apoptosis.
相似化合物的比较
Similar Compounds
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-aminopropyl)-
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-(dimethylamino)propyl)-
Uniqueness
Compared to similar compounds, 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- is unique due to its dual acridine moieties, which enhance its ability to interact with DNA and proteins. This dual functionality makes it a more potent agent in biological applications, particularly in anticancer research.
属性
CAS 编号 |
57576-50-8 |
|---|---|
分子式 |
C35H35Cl2N5O2 |
分子量 |
628.6 g/mol |
IUPAC 名称 |
N'-(6-chloro-2-methoxyacridin-9-yl)-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C35H35Cl2N5O2/c1-43-24-8-12-30-28(20-24)34(26-10-6-22(36)18-32(26)41-30)39-16-4-3-14-38-15-5-17-40-35-27-11-7-23(37)19-33(27)42-31-13-9-25(44-2)21-29(31)35/h6-13,18-21,38H,3-5,14-17H2,1-2H3,(H,39,41)(H,40,42) |
InChI 键 |
NBJPDHSQVFIEFM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
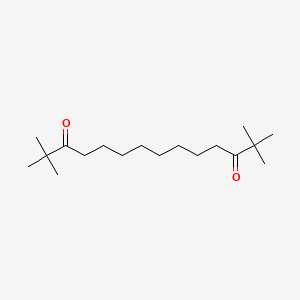

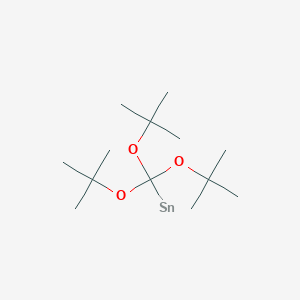
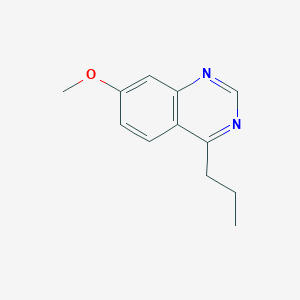
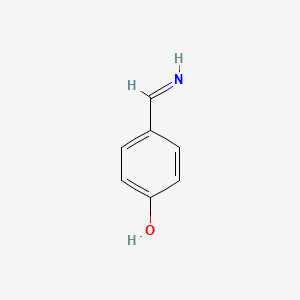
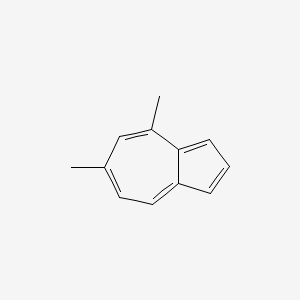

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
